1-Acetylpiperidin-4-YL acetate
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Overview
Description
1-Acetylpiperidin-4-YL acetate is a chemical compound with the molecular formula C9H15NO3. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of an acetyl group attached to a piperidine ring, which is further esterified with acetic acid.
Scientific Research Applications
1-Acetylpiperidin-4-YL acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Safety and Hazards
The safety information available indicates that 1-Acetylpiperidin-4-YL acetate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/mist/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, which is known to interact with various targets in the body
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The specific interactions between 1-Acetylpiperidin-4-YL acetate and its targets that lead to these effects are subjects of ongoing research.
Result of Action
As a piperidine derivative, it may share some of the known effects of these compounds, such as anti-inflammatory and analgesic effects . .
Preparation Methods
The synthesis of 1-Acetylpiperidin-4-YL acetate typically involves the acetylation of piperidine derivatives. One common method includes the reaction of piperidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-Acetylpiperidin-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Comparison with Similar Compounds
1-Acetylpiperidin-4-YL acetate can be compared with other similar compounds such as:
1-Acetylpiperidine: Lacks the ester group, leading to different reactivity and applications.
4-Acetylpiperidine: Similar structure but different positional isomer, affecting its chemical behavior.
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea: A more complex derivative with additional functional groups, used in advanced pharmaceutical research
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
(1-acetylpiperidin-4-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-9(4-6-10)13-8(2)12/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUBPMRVABOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.